4-Formyl-6-(trifluoromethyl)pyridine-2-carbonitrile
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Overview
Description
4-Formyl-6-(trifluoromethyl)pyridine-2-carbonitrile is an organic compound that features a pyridine ring substituted with a formyl group, a trifluoromethyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-6-(trifluoromethyl)pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursorsThe formyl group can be introduced using a formylation reaction, often employing reagents such as formic acid or formamide under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-6-(trifluoromethyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: 4-Formyl-6-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 4-Formyl-6-(trifluoromethyl)pyridine-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-6-(trifluoromethyl)pyridine-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Formyl-6-(trifluoromethyl)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine-2-carbonitrile: Lacks the formyl group but shares the trifluoromethyl and carbonitrile functionalities.
6-(Trifluoromethyl)pyridine-2-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a carbonitrile group.
Uniqueness
4-Formyl-6-(trifluoromethyl)pyridine-2-carbonitrile is unique due to the combination of its formyl, trifluoromethyl, and carbonitrile groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C8H3F3N2O |
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Molecular Weight |
200.12 g/mol |
IUPAC Name |
4-formyl-6-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H3F3N2O/c9-8(10,11)7-2-5(4-14)1-6(3-12)13-7/h1-2,4H |
InChI Key |
JHUAJIGSVUNECR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)C(F)(F)F)C=O |
Origin of Product |
United States |
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